(-)-trans-Permethrin
Overview
Description
(-)-trans-permethrin is trans-Permethrin with configuration 1S,3R.
Scientific Research Applications
1. Toxicokinetics and Biomarkers
- Toxicokinetics of Permethrin in Humans : A study assessed the time courses of key biomarkers of permethrin exposure in humans after oral exposure, providing valuable data for interpreting biological measurements and optimal sampling strategies (Ratelle, Côté, & Bouchard, 2015).
2. Blood-Brain Barrier Penetration
- Age-Dependent BBB Penetration : Research on rats indicated that the blood-brain barrier (BBB) penetration by cis- and trans-Permethrin isomers changes during maturation, with young animals showing greater permeability, which may contribute to increased susceptibility in preweanling rodents to these insecticides (Mortuza et al., 2018).
3. Pharmacokinetic Modeling
- Modeling in Rats and Humans : A study developed a physiologically based pharmacokinetic model describing permethrin kinetics in rats and humans, highlighting the potential for assessing population exposures and quantifying dose metrics (Tornero-Velez et al., 2012).
4. Reproductive Toxicity
- Influence on Male Reproductive Toxicity : A study compared the reproductive effects of cis- and trans-permethrin isomers in male mice, finding that the cis isomer, but not the trans isomer, significantly reduced sperm count and motility and testosterone levels, implicating a difference in metabolic activity as a contributing factor to toxicity (Zhang et al., 2008).
5. Enzymatic Activity and Hormonal Interference
- Metabolism and Hormonal Effects : Research investigated how permethrin isomers are metabolized and their effects on estrogenic and anti-androgenic activities. It was found that permethrin can be metabolically activated for both activities, with specific metabolites contributing to these effects (Tange et al., 2014).
6. Biomonitoring and Exposure Assessment
- Exposure Assessment in Agricultural Workers : A study focused on the excretion time courses of permethrin metabolites in agricultural workers, providing important data for understanding exposure levels and kinetics in real-world conditions (Ferland et al., 2015).
Properties
CAS No. |
54774-47-9 |
---|---|
Molecular Formula |
C21H20Cl2O3 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1 |
InChI Key |
RLLPVAHGXHCWKJ-PKOBYXMFSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
54774-47-9 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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